2-(Phthalimidomethyl)thiobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

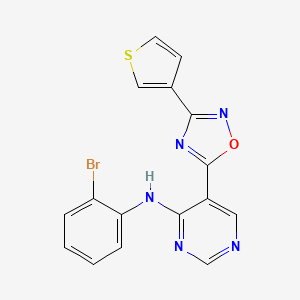

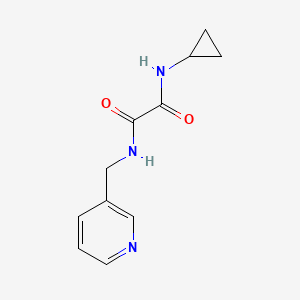

2-(Phthalimidomethyl)thiobenzamide is a biochemical used for proteomics research . It has a molecular formula of C16H12N2O2S and a molecular weight of 296.34 .

Synthesis Analysis

Thioamides, such as this compound, play a crucial role in organic synthesis, serving as key building blocks . Several methods have been developed for preparing thioamides using sulfuration agents .Molecular Structure Analysis

The molecular structure of this compound consists of a phthalimide group attached to a thiobenzamide group . The molecular weight is 296.34 .Chemical Reactions Analysis

Thioamides are important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . From the synthetic viewpoint, several methods have been developed for preparing thioamides using sulfuration agents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 296.34 and a molecular formula of C16H12N2O2S .Scientific Research Applications

Reactivity and Protein Targets

One study focuses on the reactivity of thiobenzamide (TB) derivatives and their ability to covalently bind to proteins, which could be a mechanism for hepatotoxicity. This research explored the adduction process of TB to cytosolic and microsomal proteins in rat livers, providing insight into the protein targets of reactive metabolites of thiobenzamide and their potential role in liver toxicity (Ikehata et al., 2008).

Synthesis Methods

Another aspect of research is the development of efficient synthesis methods for compounds related to phthalimides. For instance, a study presents a palladium-catalyzed carbonylative synthesis of phthalimides using phenyl formate as a carbon monoxide source, showcasing a method that avoids the use of expensive ligands and solvents, thus enhancing the applicability of phthalimide synthesis in various functional group tolerances (Chavan & Bhanage, 2015).

Novel Compounds and Applications

Research into the synthesis of novel compounds such as 1(3H)-iminobenzo[c]thiophene derivatives from secondary 2-(vinyl)thiobenzamide derivatives reveals the potential for creating new materials with unique properties. These compounds are synthesized via intramolecular cyclization, demonstrating the versatility of thiobenzamide derivatives in organic synthesis (Kobayashi et al., 2008).

Thermochemistry and Material Science

The thermochemistry of adducts of tin(IV) bromide with thiobenzamide (TBA) and other ligands containing amide or thioamide groups was investigated to understand their thermal properties and potential applications in materials science. This study provides fundamental insights into the interactions between metal halides and organic ligands, offering data critical for the development of new materials and chemical processes (Dunstan, 2001).

Covalent Modification of Lipids

Further research into thiobenzamide derivatives explores their metabolites' ability to covalently modify lipids in rat liver microsomes. This study helps to understand the mechanism behind the hepatotoxic effects of thiobenzamide and similar compounds by examining how their metabolites interact with cellular lipids (Ji et al., 2007).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-[(1,3-dioxoisoindol-2-yl)methyl]benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c17-14(21)11-6-2-1-5-10(11)9-18-15(19)12-7-3-4-8-13(12)16(18)20/h1-8H,9H2,(H2,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSEXVIPCHAGILV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3C2=O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2630960.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630961.png)

![3-amino-6-methyl-4-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2630962.png)

amino}-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one](/img/structure/B2630970.png)

![5-bromo-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-sulfonamide](/img/structure/B2630971.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2630977.png)